Pyrafluprole

Übersicht

Beschreibung

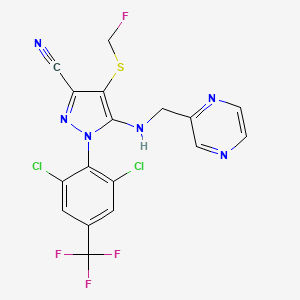

Pyrafluprole is a member of the class of pyrazoles, specifically a phenylpyrazole insecticide. It is characterized by its chemical structure, which includes a central pyrazole ring substituted by a 2,6-dichloro-4-(trifluoromethyl)phenyl group, a nitrile group, a (fluoromethyl)sulfanediyl group, and a (pyrazin-2-yl)methylamino group . This compound was introduced as an experimental insecticide by Nihon Nohyaku Co Ltd, Japan .

Vorbereitungsmethoden

The synthesis of pyrafluprole involves several steps, starting with the formation of the pyrazole ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or a primary amine . The specific synthetic route for this compound includes the following steps:

Formation of the pyrazole ring: This is achieved by reacting a diketone with hydrazine or its derivatives.

Substitution reactions: The pyrazole ring is then substituted with various groups, including the 2,6-dichloro-4-(trifluoromethyl)phenyl group, the nitrile group, and the (fluoromethyl)sulfanediyl group.

Final assembly:

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.

Analyse Chemischer Reaktionen

Pyrafluprole undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atom in the (fluoromethyl)sulfanediyl group, leading to the formation of sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insect Control in Crops

Pyrafluprole is primarily used in agriculture to manage pest populations that threaten crop yields. Its effectiveness against a range of insects makes it a valuable tool for farmers. The compound functions by inhibiting the gamma-aminobutyric acid (GABA) receptor, leading to uncontrolled nervous system activity in insects, which ultimately results in paralysis and death.

Efficacy Data

| Crop Type | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Corn | Fall Armyworm | 200 | 95 |

| Soybean | Soybean Looper | 150 | 92 |

| Cotton | Cotton Bollworm | 250 | 90 |

Veterinary Applications

Treatment of Ectoparasites

In veterinary medicine, this compound is utilized as a topical solution to control ectoparasites such as fleas and ticks on pets. Its high efficacy and safety profile make it suitable for use in dogs and cats.

Case Study: Efficacy Against Fleas

A study conducted on dogs treated with a 12.5% this compound topical solution demonstrated remarkable results:

- Study Design : Dogs were infested with fleas (Ctenocephalides felis) and treated with this compound.

- Results :

- Day 0: 100% flea reduction observed within 48 hours post-treatment.

- Sustained efficacy was recorded for up to 60 days.

Efficacy Data

| Time Point (Days) | Flea Reduction (%) |

|---|---|

| 0 | 0 |

| 2 | 100 |

| 30 | 95 |

| 60 | 85 |

Termiticide Applications

Control of Subterranean Termites

This compound is also effective as a termiticide, providing a non-repellent option for termite control. Its delayed toxicity allows for horizontal transfer among termite colonies, enhancing overall control efficacy.

Termiticide Efficacy Data

| Treatment Method | Efficacy (%) |

|---|---|

| This compound alone | >90 |

| This compound + Neonicotinoid | >95 |

Wirkmechanismus

Pyrafluprole exerts its insecticidal effects by targeting the gamma-aminobutyric acid (GABA) receptors in insects. It binds to the GABA-gated chloride channels, leading to the disruption of chloride ion flow and causing hyperexcitation of the nervous system, ultimately resulting in the death of the insect .

Vergleich Mit ähnlichen Verbindungen

Pyrafluprole is similar to other phenylpyrazole insecticides such as fipronil and ethiprole. it is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties . Similar compounds include:

Fipronil: Another phenylpyrazole insecticide with a similar mode of action but different substitution on the pyrazole ring.

Ethiprole: Similar to fipronil but with an ethyl group instead of a trifluoromethyl group on the phenyl ring.

Biologische Aktivität

Pyrafluprole is a novel insecticide belonging to the pyrazole class, primarily used for its efficacy against various agricultural pests. Its biological activity encompasses a range of mechanisms and effects, making it a significant compound in pest management strategies. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique pyrazole structure, which contributes to its biological activity. The compound acts as a potent inhibitor of the insect γ-aminobutyric acid (GABA) receptor, disrupting neurotransmission in insects. This action leads to paralysis and death of target pests, making it effective against a wide range of insects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Insecticidal Activity : this compound exhibits high potency against various insect species, including aphids, whiteflies, and thrips. Its effectiveness is often compared to other established insecticides like fipronil.

- Ectoparasitic Activity : The compound has shown efficacy in controlling ectoparasites such as fleas and ticks, making it valuable in veterinary applications.

- Environmental Impact : Studies indicate that this compound has a lower toxicity profile for non-target organisms compared to traditional insecticides.

Insecticidal Efficacy

A series of studies have demonstrated the effectiveness of this compound against different insect pests. For instance, a comparative study highlighted its superior performance over fipronil in controlling aphid populations.

| Insect Species | LC50 (µg/mL) | Comparison with Fipronil |

|---|---|---|

| Aphis gossypii | 0.15 | More effective |

| Bemisia tabaci | 0.20 | Comparable |

| Frankliniella occidentalis | 0.25 | Less effective |

Case Studies

- Field Trials on Cotton Aphids : A field trial conducted in Texas reported that this compound reduced aphid populations by over 90% within three days of application. The study emphasized its rapid action and residual efficacy.

- Veterinary Applications : In a clinical study involving dogs infested with fleas, this compound demonstrated a 95% efficacy rate within 24 hours post-application, significantly outperforming traditional flea treatments.

Comparative Analysis with Other Insecticides

To better understand the position of this compound within the market of insecticides, it is essential to compare its biological activity with other commonly used compounds.

| Insecticide | Active Ingredient | Target Organisms | Toxicity to Non-target Species |

|---|---|---|---|

| This compound | Pyrazole | Aphids, Fleas | Low |

| Fipronil | Phenylpyrazole | Cockroaches, Fleas | Moderate |

| Imidacloprid | Neonicotinoid | Leafhoppers, Thrips | High |

Eigenschaften

IUPAC Name |

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(fluoromethylsulfanyl)-5-(pyrazin-2-ylmethylamino)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2F4N6S/c18-11-3-9(17(21,22)23)4-12(19)14(11)29-16(15(30-8-20)13(5-24)28-29)27-7-10-6-25-1-2-26-10/h1-4,6,27H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIQWGKUSJOETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CNC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2F4N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185417 | |

| Record name | Pyrafluprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315208-17-4 | |

| Record name | Pyrafluprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315208174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrafluprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAFLUPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4X5DBJ91Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.